3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea
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Overview
Description
3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea is a compound characterized by a unique structural composition that combines a triazine ring, ethylamino groups, a phenyl moiety, and a thiourea fragment. These characteristics contribute to its diverse reactivity and wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea generally involves a multi-step process. One common method begins with the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to yield 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate compound is then reacted with 4-methylphenyl isothiocyanate, leading to the formation of the final thiourea derivative. Reaction conditions typically include controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction efficiency.
Industrial Production Methods: : Industrially, the production of this compound may involve similar synthetic routes, but with scaled-up procedures and optimized conditions to ensure high yield and purity. Automated reactors and continuous flow processes might be employed to maintain consistent product quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions primarily at the thiourea moiety, resulting in the formation of sulfinyl and sulfonyl derivatives under strong oxidizing conditions.
Reduction: : Reduction reactions may occur at the triazine ring or the nitro groups (if present), leading to partially or fully reduced derivatives, typically requiring hydrogenation conditions.
Substitution: : The triazine ring is known for undergoing nucleophilic substitution reactions due to its electron-deficient nature, allowing the substitution of amino groups with various nucleophiles.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide for oxidation, palladium catalysts for reduction, and nucleophiles like amines or thiols for substitution reactions are frequently used under specific conditions like temperature control and inert atmospheres.
Major Products Formed from These Reactions: : Oxidation products include sulfoxides and sulfones, reduction products might be partially reduced triazine derivatives, and substitution reactions can yield a variety of modified triazine compounds.
Scientific Research Applications
Chemistry: : The compound is utilized as a precursor or intermediate in the synthesis of more complex organic molecules, particularly in heterocyclic chemistry and materials science.
Medicine: : While not an approved drug, its structural components are studied for potential pharmacological activities, such as anticancer or antimicrobial properties.
Industry: : In the industrial sector, it might be used as a stabilizer or additive in polymer production, benefiting from its thermal stability and ability to modify material properties.
Mechanism of Action
Effects: : The mechanism by which 3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea exerts its effects varies based on its application. In biological systems, it might interact with proteins or nucleic acids, affecting their function.
Molecular Targets and Pathways Involved: : Specific molecular targets could include enzymes with nucleophilic active sites, as the compound may form covalent bonds or strong non-covalent interactions, disrupting normal enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-{[4,6-Diamino-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea: : This compound differs by having amino groups instead of ethylamino groups, affecting its reactivity and solubility.
3-{[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea: : The presence of methylamino groups instead of ethylamino groups impacts its steric and electronic properties.
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Properties
IUPAC Name |
1-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8S/c1-4-16-12-19-13(17-5-2)21-14(20-12)22-23-15(24)18-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H2,18,23,24)(H3,16,17,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNGTOQTGIXOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NNC(=S)NC2=CC=C(C=C2)C)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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